molecular formula C10H13BrO3 B13603037 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol

2-Bromo-1-(2,4-dimethoxyphenyl)ethanol

Cat. No.: B13603037
M. Wt: 261.11 g/mol
InChI Key: JYYJGFZMJDENSR-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dimethoxyphenyl)ethanol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol typically involves the bromination of 1-(2,4-dimethoxyphenyl)ethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dimethoxyphenyl)ethanol undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of 1-(2,4-dimethoxyphenyl)ethanol.

    Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 1-(2,4-dimethoxyphenyl)ethane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: 1-(2,4-dimethoxyphenyl)ethanol.

    Oxidation: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanal or 2-Bromo-1-(2,4-dimethoxyphenyl)ethanoic acid.

    Reduction: 1-(2,4-dimethoxyphenyl)ethane.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase by binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition can lead to therapeutic effects in conditions where these enzymes are implicated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2,4-dimethoxyphenyl)ethanol is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to inhibit key enzymes makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

2-bromo-1-(2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3

InChI Key

JYYJGFZMJDENSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CBr)O)OC

Origin of Product

United States

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